molecular formula C7H9NO3 B1584273 Ethyl 4-methyloxazole-5-carboxylate CAS No. 20485-39-6

Ethyl 4-methyloxazole-5-carboxylate

Cat. No. B1584273
CAS RN: 20485-39-6
M. Wt: 155.15 g/mol
InChI Key: XNMORZSEENWFLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-methyloxazole-5-carboxylate, also known as Ethyl 4-methyl-1,3-oxazole-5-carboxylate, is a laboratory chemical . It is not recommended for food, drug, pesticide, or biocidal product use .


Molecular Structure Analysis

The molecular formula of Ethyl 4-methyloxazole-5-carboxylate is C7H9NO3 . Its molecular weight is 155.15 .

Scientific Research Applications

Synthesis of α-Substituted Glycine Derivatives

Ethyl 4-methyloxazole-5-carboxylate is utilized in the synthesis of α-aryl and α-vinyl N-acetylglycine ethyl esters, important α-substituted glycine derivatives. These compounds, synthesized through high-yielding arylation and vinylation, can be kinetically resolved with good yield and high enantiomeric excess by enzymic hydrolysis (Morgan & Pinhey, 1994).

Enantioselective Synthesis in Organic Chemistry

Ethyl 4-methyloxazole-5-carboxylate is a key component in the enantioselective synthesis of specific oxazole derivatives. This process involves Pd-catalyzed amide coupling and subsequent oxazole formation, producing compounds with high optical purity and good yield without racemization (Magata et al., 2017).

Development of Bronchodilators

This compound is integral in synthesizing N,N'-bis(4-methyloxazol-5-yl)urea, a building block for theophylline analogues like 1,3-bis(4-methyloxazol-5-yl)xanthine. These compounds have potential as improved bronchodilators. The process involves several chemical transformations, including conversion to 4-methyloxazol-5-yl isocyanate and subsequent reactions (Ray & Ghosh, 1999).

Antimicrobial Studies

In the field of antimicrobial research, ethyl 4-methyloxazole-5-carboxylate derivatives have been synthesized and tested against various bacterial and fungal strains. These derivatives demonstrate significant antimicrobial activities, underscoring their potential in developing new antimicrobial agents (Desai, Bhatt, & Joshi, 2019).

properties

IUPAC Name

ethyl 4-methyl-1,3-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-3-10-7(9)6-5(2)8-4-11-6/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNMORZSEENWFLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40174451
Record name Ethyl 4-methyloxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40174451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-methyloxazole-5-carboxylate

CAS RN

20485-39-6
Record name Ethyl 4-methyloxazole-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20485-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-methyloxazole-5-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020485396
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 4-methyloxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40174451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-methyloxazole-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.847
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL 4-METHYLOXAZOLE-5-CARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IKW37IL2S5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To ethyl-2-chloroacetoacetate(5.6 g) was added formamide(4.6 g). The reaction mixture was stirred at 120° C. for 12 hours, cooled to 0° C. and aqueous potassium carbonate was added thereto. The mixture was extracted with benzene, dried with anhydrous magnesium sulfate, and concentrated in vacuo to obtain the target product(2.1 g).
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

This compound was prepared according to the procedure described in French Pat. No. 1,543,853. A mixture of 50.0 g (0.337 moles) of ethyl chloroacetoacetate and 42.0 g (0.933 moles) of formamide was stirred at 120°-135° for 18 hr. Thereafter, the mixture was cooled using an ice bath to 10° C. 300 ml of 1 N K2CO3 was added dropwise with gas evolution noted. After complete addition of K2CO3 solution, the reaction mixture was stirred with 200 ml of benzene/ether (2:1) and saturated with NaCl. The insoluble material was filtered and the benzene/ether layer was separated and washed with water, dried (MgSO4) and concentrated under reduced pressure. The brown residue was distilled on a Kugelrohr to give 14.8 g of white solid, mp 31°-33° C.; yield 31%; nmr (CDCl3) 8.0 (s,1H,C2H), 44 (q, J=7 Hz, 2H,CH2), 2.5 (s,3H,CH3), 1.4 (t,3H,CH3).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
42 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
benzene ether
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
31%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-methyloxazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-methyloxazole-5-carboxylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Ethyl 4-methyloxazole-5-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-methyloxazole-5-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-methyloxazole-5-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-methyloxazole-5-carboxylate

Citations

For This Compound
24
Citations
T Magata, S Nagano, T Endo, J Kawaida, S Nagaoka… - Tetrahedron …, 2017 - Elsevier
Methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate (1) was synthesized with high optical purity via a Pd–catalyzed amide coupling with vinyl triflate with …
Number of citations: 2 www.sciencedirect.com
S Ray, S Ghosh - 1999 - nopr.niscpr.res.in
… Ethyl 4-methyloxazole-5-carboxylate was hydrolysed to 4-methyloxazole-5-carboxylic acid … -5carbamate from ethyl 4-methyloxazole-5-carboxylate where intermediate formation of 4-…
Number of citations: 2 nopr.niscpr.res.in
P Haake, LP Bausher - The Journal of Physical Chemistry, 1968 - ACS Publications
… , thiazoles, and imidazoles have been determined and are given in parentheses following the name of the compound: 4-methyloxazole (1.07), ethyl 4-methyloxazole5-carboxylate (0.83)…
Number of citations: 36 pubs.acs.org
J Boulos, J Schulman - Journal of heterocyclic chemistry, 1998 - Wiley Online Library
Oxazolyl‐5‐ and furanyl‐2‐substituted imidazoles have been synthesized by coupling the two ring systems via the dipolar cycloaddition of tosyl methyl isocyanide to the corresponding …
Number of citations: 11 onlinelibrary.wiley.com
VV Solomin, DS Radchenko… - European Journal of …, 2019 - Wiley Online Library
An approach to synthesis of 2‐, 4‐, and 5‐bromooxazoles is described. The method was optimized, and its scope was extended to all three isomeric parents, as well as various alkyl‐ …
S Majumder, S Ghosh, P Pyne, A Ghosh… - The Chemical …, 2022 - Wiley Online Library
… Moreover, different azoles, such as benzothiazole, 4,5-dimethylthiazole, and ethyl 4- methyloxazole-5-carboxylate were easily coupled with indole at the C-2 site of azoles to produce …
Number of citations: 1 onlinelibrary.wiley.com
SV Kumar, A Acharya, H Ila - The Journal of Organic Chemistry, 2018 - ACS Publications
An efficient protocol for the synthesis of 2,5-substituted 4-acyloxazoles and the related 2,4-substituted 5-acyloxazoles with complementary regioselectivity from the corresponding α-…
Number of citations: 16 pubs.acs.org
X Qin, H Liu, D Qin, Q Wu, J You, D Zhao, Q Guo… - Chemical …, 2013 - pubs.rsc.org
The chelation-assisted strategy has been endowed with some novel functions in the Rh(III)-catalyzed dehydrogenative coupling of indoles/pyrroles with heteroarenes. While the …
Number of citations: 121 pubs.rsc.org
X Qin, B Feng, J Dong, X Li, Y Xue… - The Journal of Organic …, 2012 - ACS Publications
… In addition, the catalytic system was also suitable for other azoles (eg, ethyl 4-methyloxazole-5-carboxylate, 2-phenyl-1,3,4-oxadiazole, and 1-methyl-1H-benzimidazole) (Table 2, 3h–j). …
Number of citations: 87 pubs.acs.org
J Dong, Y Huang, X Qin, Y Cheng, J Hao… - … A European Journal, 2012 - Wiley Online Library
… For example, 4,5-dimethylthiazole and ethyl 4-methyloxazole-5-carboxylate alone could rapidly undergo homocoupling to give 2 aa and 1 ee in 99 and 90 % yields, respectively (…

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.